Fmoc-DL-homophenylalanine chemical structure and properties
Fmoc-DL-homophenylalanine chemical structure and properties
Advanced Guide for Peptidomimetic Design and Solid-Phase Synthesis
Part 1: Executive Summary
Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) represents a critical scaffold in modern medicinal chemistry, serving as a bridge between natural amino acid fidelity and synthetic metabolic stability. As the fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of homophenylalanine, this compound allows for the modular introduction of a phenylethyl side chain—one methylene unit longer than native phenylalanine—into peptide backbones.
For drug development professionals, the utility of Fmoc-DL-homophenylalanine lies in its ability to perturb the conformational space of bioactive peptides. The additional methylene group introduces rotational freedom and steric bulk, often enhancing proteolytic resistance and selectivity for deep hydrophobic pockets in enzymes such as Angiotensin-Converting Enzyme (ACE) and various viral proteases. This guide details the physicochemical properties, synthetic protocols, and strategic applications of this non-proteinogenic amino acid.[1][2]
Part 2: Chemical Profile & Structure[3]
The structural distinctiveness of homophenylalanine stems from the elongation of the side chain. While phenylalanine possesses a benzyl side chain, homophenylalanine features a phenylethyl group. The "DL" designation indicates a racemic mixture, making this reagent particularly cost-effective for initial library screening where stereochemical definition is secondary to pharmacophore discovery.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-homophenylalanine |
| Molecular Formula | |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 1012-05-1 (Free Acid base); Note: 132684-59-4 refers to the L-isomer |
| Appearance | White to off-white powder |
| Melting Point | 141 – 145 °C (L-isomer ref); Racemate range may vary |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Slightly soluble in DCM |
| Purity Standard |
Structural Visualization
The following diagram illustrates the chemical topology, highlighting the Fmoc protecting group, the extended "homo" linker, and the reactive carboxylic acid moiety.
Figure 1: Structural decomposition of Fmoc-DL-homophenylalanine showing functional domains.
Part 3: Structural Mechanics in Drug Design
The "Homo" Effect: Flexibility vs. Rigidity
The insertion of a methylene (
-
Mechanism: This extension allows the phenyl ring to access hydrophobic sub-pockets within a receptor that are sterically inaccessible to native phenylalanine.
-
Impact: In protease inhibitors, this often results in tighter binding constants (
) due to optimized Van der Waals contacts.
Stereochemistry: The DL Advantage
While final drug candidates usually require enantiopure (L or D) forms, the DL-racemate is invaluable in early-stage Fragment-Based Drug Discovery (FBDD) .
-
Screening Efficiency: Using the racemate allows researchers to simultaneously probe the spatial tolerance of a binding pocket for both stereochemical orientations.
-
Cost Efficiency: Synthesis of the racemate is generally less expensive, reducing the overhead for high-throughput peptide library generation.
Part 4: Experimental Protocol (Solid-Phase Peptide Synthesis)
Incorporating Fmoc-DL-homophenylalanine into a peptide sequence follows standard Fmoc SPPS chemistry, but specific attention must be paid to its solubility and steric properties.
Reagents Required[3]
-
Resin: Wang resin (for acid C-terminus) or Rink Amide resin (for amide C-terminus).
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.[4]
-
Solvent: DMF (N,N-Dimethylformamide), HPLC grade.
Step-by-Step Synthesis Cycle
-
Resin Swelling:
-
Swell resin in DCM for 30 minutes, then wash 3x with DMF.
-
-
Fmoc Deprotection (Resin):
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Validation: Perform Kaiser Test (Ninhydrin).[3] A blue bead indicates free amines (positive).
-
-
Activation of Fmoc-DL-hPhe-OH:
-
Dissolve 3.0 equivalents of Fmoc-DL-hPhe-OH in DMF.
-
Add 3.0 equivalents of HBTU and 6.0 equivalents of DIEA.
-
Note: Pre-activate for 2-3 minutes to form the active ester.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Shake/agitate at room temperature for 45–60 minutes.
-
Causality: The extended side chain does not significantly hinder coupling, but standard times are recommended to ensure reaction completion for both enantiomers.
-
-
Wash & Validation:
SPPS Workflow Diagram
Figure 2: Standard SPPS cycle for incorporating Fmoc-DL-homophenylalanine.
Part 5: Applications in Drug Discovery[2]
1. ACE Inhibitor Synthesis
Homophenylalanine is a direct precursor in the synthesis of Enalapril and Ramipril. The homophenylalanine moiety mimics the transition state of substrate hydrolysis by Angiotensin-Converting Enzyme (ACE).
-
Mechanism: The phenylethyl group occupies the
hydrophobic subsite of ACE more effectively than phenylalanine, increasing potency.
2. Antiviral Therapeutics
Recent studies have highlighted the utility of homophenylalanine derivatives in inhibiting viral replication, specifically in coronaviruses (SARS-CoV) and RSV.[5]
-
Target: Ester linkages in phospholipid membranes and viral protease active sites.
-
Data Point: Fmoc-L-homophenylalanine has shown efficacy in reducing intracellular
levels, a pathway critical for viral entry and replication [6].[5]
3. Peptidomimetics & Stability
Replacing Phenylalanine (Phe) with Homophenylalanine (hPhe) in bioactive peptides increases resistance to chymotrypsin-like proteases. The non-natural backbone spacing disrupts the "lock-and-key" recognition required for enzymatic cleavage, thereby extending the plasma half-life of the therapeutic peptide.
Part 6: Quality Control & Handling
-
Storage: Store at
to . Keep desicated. -
Handling: Wear standard PPE (gloves, goggles). The compound is an irritant (H315, H319, H335).
-
Analysis:
-
HPLC: C18 column, Acetonitrile/Water gradient with 0.1% TFA.
-
Mass Spec: ESI-MS should show peak at
or .
-
References
-
Sigma-Aldrich. DL-Homophenylalanine Product Specification & CAS Data. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102530: DL-Homophenylalanine. Retrieved from .
-
Chem-Impex International. Fmoc-L-homophenylalanine: Properties and Applications in Peptide Synthesis. Retrieved from .
-
Biosynth. Fmoc-L-homophenylalanine: Antiviral Properties and Chemical Structure. Retrieved from .
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis: Protocols and Resin Selection. Retrieved from .
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020.[1][2][6][4][7][8] Retrieved from .
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biosynth.com [biosynth.com]
- 6. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
